molecular formula C9H18BrNO3 B13461619 tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate CAS No. 2866254-16-0

tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate

Cat. No.: B13461619
CAS No.: 2866254-16-0
M. Wt: 268.15 g/mol
InChI Key: YMJWKZHQIXLQBE-ZETCQYMHSA-N
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Description

tert-Butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxy group attached to a propyl chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-methoxypropylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medical research, this compound is used to study enzyme inhibition and protein modification. It serves as a precursor for the synthesis of enzyme inhibitors and other bioactive molecules .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate involves the formation of covalent bonds with target molecules. The bromine atom acts as a leaving group, allowing the compound to react with nucleophiles and form stable adducts. This mechanism is often exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds .

Properties

CAS No.

2866254-16-0

Molecular Formula

C9H18BrNO3

Molecular Weight

268.15 g/mol

IUPAC Name

tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate

InChI

InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-6-7(5-10)13-4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1

InChI Key

YMJWKZHQIXLQBE-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CBr)OC

Canonical SMILES

CC(C)(C)OC(=O)NCC(CBr)OC

Origin of Product

United States

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